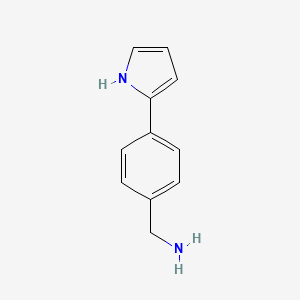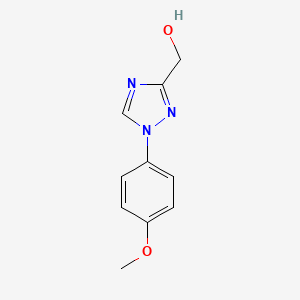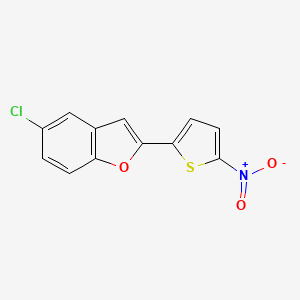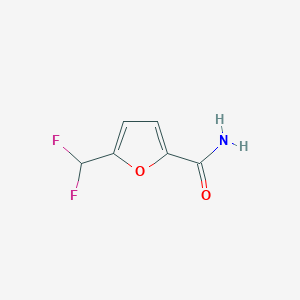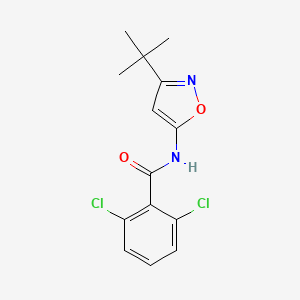
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dichlorobenzamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dichlorobenzamide typically involves the formation of the isoxazole ring followed by the introduction of the tert-butyl group and the dichlorobenzamide moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The tert-butyl group can be introduced via alkylation reactions, and the dichlorobenzamide moiety can be attached through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The dichlorobenzamide moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-tert-Butyl-isoxazol-3-yl)-nicotinamide
- N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide
Uniqueness
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dichlorobenzamide is unique due to its specific structural features, including the tert-butyl group and the dichlorobenzamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
82558-85-8 |
|---|---|
Fórmula molecular |
C14H14Cl2N2O2 |
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dichlorobenzamide |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(2,3)10-7-11(20-18-10)17-13(19)12-8(15)5-4-6-9(12)16/h4-7H,1-3H3,(H,17,19) |
Clave InChI |
QMLZYCVCEZYIBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


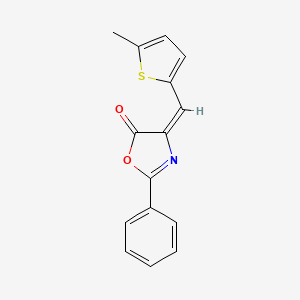
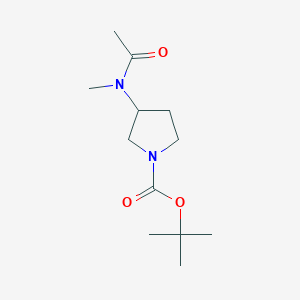
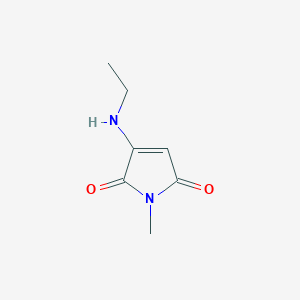
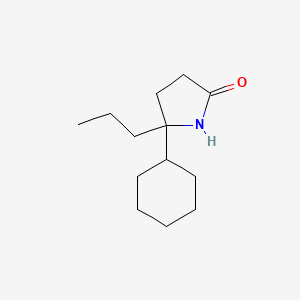
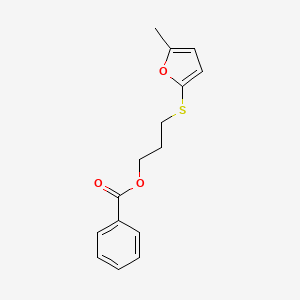
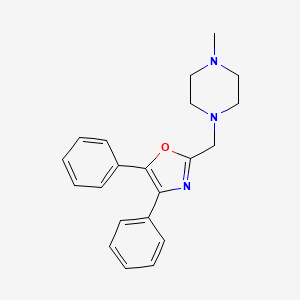
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
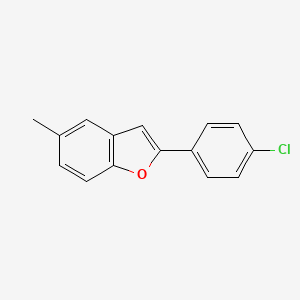
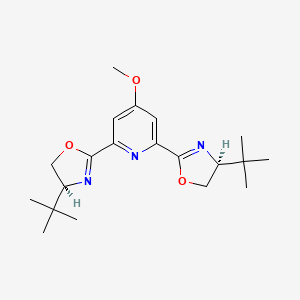
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
